molecular formula C12H9FN2O B6300212 3-Fluoro-4-(phenylazo)phenol CAS No. 326-18-1

3-Fluoro-4-(phenylazo)phenol

Cat. No.: B6300212
CAS No.: 326-18-1
M. Wt: 216.21 g/mol
InChI Key: WUAKJKWTYTTYEK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(phenylazo)phenol is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(phenylazo)phenol typically involves the diazotization of 3-fluoroaniline followed by a coupling reaction with phenol. The general steps are as follows:

    Diazotization: 3-Fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve more efficient and scalable processes. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(phenylazo)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azo group (N=N) can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atom under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

3-Fluoro-4-(phenylazo)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(phenylazo)phenol involves its interaction with various molecular targets and pathways:

    Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.

    Phenolic Group: The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes.

    Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

3-Fluoro-4-(phenylazo)phenol can be compared with other similar compounds, such as:

    4-(Phenylazo)phenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    3-Chloro-4-(phenylazo)phenol: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and applications.

    3-Methyl-4-(phenylazo)phenol: The presence of a methyl group can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

3-fluoro-4-phenyldiazenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-11-8-10(16)6-7-12(11)15-14-9-4-2-1-3-5-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKJKWTYTTYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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